二氢巴沙酮

描述

Dihydropashanone is a naturally occurring compound isolated from the extract of Lindera erythrocarpa, a flowering plant native to eastern Asia. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties .

科学研究应用

Dihydropashanone has a broad range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective and anti-inflammatory properties.

作用机制

Target of Action

Dihydropashanone primarily targets nuclear factor (NF)-κB and nuclear factor E2-related factor 2 (Nrf2) in mouse microglial BV2 and HT22 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Dihydropashanone interacts with its targets by inhibiting the lipopolysaccharide-induced inflammatory response and suppressing the activation of NF-κB in BV2 cells . It also induces the activation of the Nrf2/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 signaling pathways. By suppressing NF-κB activation, dihydropashanone reduces neuroinflammation in microglia cells . On the other hand, by activating the Nrf2/HO-1 pathway, it protects neurons from oxidative stress .

Result of Action

Dihydropashanone has been found to protect mouse hippocampus HT22 cells from glutamate-induced cell death . It exhibits antioxidant and anti-inflammatory properties, reducing the buildup of reactive oxygen species in HT22 cells . These actions suggest that dihydropashanone may have a broad range of applications in the treatment of neurodegenerative illnesses .

生化分析

Biochemical Properties

Dihydropashanone has been found to interact with various biomolecules in the body. It has been shown to inhibit lipopolysaccharide-induced inflammatory response and suppress the activation of nuclear factor (NF)-κB in BV2 cells . This suggests that Dihydropashanone may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

Dihydropashanone has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It also reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . This suggests that Dihydropashanone can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Dihydropashanone involves its interaction with various biomolecules. It inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . Dihydropashanone also induces the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dihydropashanone typically involves the extraction from Lindera erythrocarpa. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods

Industrial production of dihydropashanone is still in its nascent stages, primarily focusing on optimizing the extraction process from natural sources. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .

化学反应分析

Types of Reactions

Dihydropashanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

相似化合物的比较

Similar Compounds

Curcumin: Another natural compound with neuroprotective and anti-inflammatory properties.

Resveratrol: Known for its antioxidant effects and potential in treating neurodegenerative diseases.

Quercetin: A flavonoid with similar anti-inflammatory and antioxidant properties.

Uniqueness

Dihydropashanone stands out due to its dual action of reducing neuroinflammation and protecting neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases .

属性

IUPAC Name |

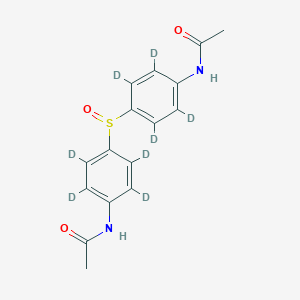

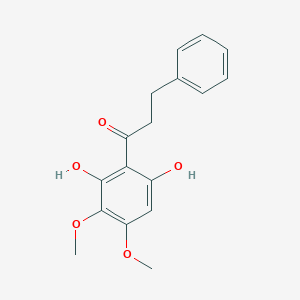

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPRVIMCAIKNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194804 | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-41-5 | |

| Record name | Dihydropashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?

A1: Research suggests that dihydropashanone interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, dihydropashanone protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.

Q2: Apart from Lindera erythrocarpa, are there other natural sources of dihydropashanone?

A2: Yes, dihydropashanone has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.

Q3: What is the structure of dihydropashanone, and how was it determined?

A3: Dihydropashanone is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)